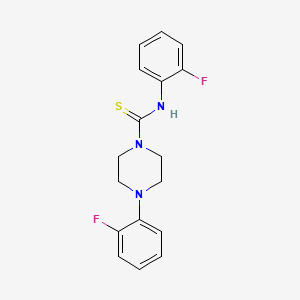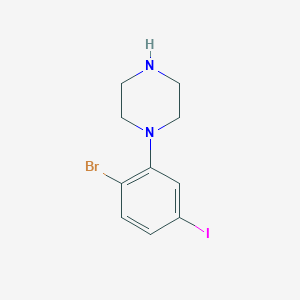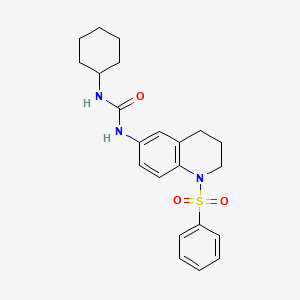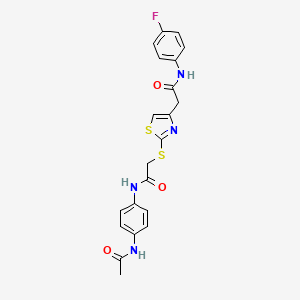![molecular formula C20H17N3O3S2 B2954364 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-84-8](/img/structure/B2954364.png)
4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The structure-activity relationships (SAR) study showed that certain functionalities and structural units are important for PI3Kα inhibitory activity .科学的研究の応用
Photodynamic Therapy for Cancer Treatment
Research has shown that certain benzenesulfonamide derivatives, when substituted on zinc(II) phthalocyanines, exhibit remarkable properties as photosensitizers in photodynamic therapy (PDT). A study by Öncül, Öztürk, and Pişkin (2022) demonstrates that zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base displays excellent solubility, favorable fluorescence, significant singlet oxygen production, and photostability. These features are crucial for the effectiveness of PDT, an alternative therapy in cancer treatment that relies on photosensitizers to generate reactive oxygen species and induce tumor cell death upon light activation. The research highlights the potential of these complexes as Type II photosensitizers for cancer treatment, emphasizing their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Öncül, Öztürk, & Pişkin, 2022).
Anticancer and Antimicrobial Agents
Another application area is the synthesis of compounds with potential anticancer and antimicrobial effects. For instance, Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated their anticancer effect on various cancer cell lines. They found that these compounds possess high anticancer potential, with certain derivatives displaying potent inhibitory activity against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29) cells. This suggests the utility of benzenesulfonamide derivatives in developing new anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Electrochromic Materials
In the field of materials science, benzenesulfonamide derivatives have been explored for their use in electrochromic devices. Ming et al. (2015) conducted a study on the design and synthesis of donor–acceptor–donor polymers incorporating chalcogenodiazolo[3,4-c]pyridine and thiophene derivatives, which exhibit electrochromic properties. These materials change color in response to applied voltages, demonstrating potential applications in smart windows, displays, and other electrochromic devices. The study underscores the role of benzenesulfonamide derivatives in creating novel electrochromic materials with desirable optical properties and response times (Ming et al., 2015).
作用機序
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality plays a crucial role in this inhibitory activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, this compound can potentially disrupt these cellular processes, which are often dysregulated in diseases like cancer .
Result of Action
The result of this compound’s action is the potent inhibition of PI3K. This inhibition can lead to disrupted cell signaling, potentially leading to decreased cell growth and proliferation . This makes the compound a potential candidate for therapeutic applications, particularly in the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
将来の方向性
Thiazolo[5,4-b]pyridine compounds have shown promise in the field of medicinal chemistry due to their potent inhibitory activity against PI3K . Future research may focus on further exploring the structure-activity relationships of these compounds and developing them into effective therapeutic agents.
生化学分析
Biochemical Properties
4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been reported to possess a broad spectrum of pharmacological activities . It interacts with various enzymes, proteins, and other biomolecules, which contributes to its multifaceted pharmacological effects
Cellular Effects
It has been suggested that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRNXVYFFTONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B2954281.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)

![7-Hydroxy-5-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2954287.png)






![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2954298.png)

![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)
